![molecular formula C22H34BClN2O4 B6330424 2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester; 97% CAS No. 2096341-22-7](/img/structure/B6330424.png)
2-(4-BOC-Piperazino)methyl-4-chlorophenylboronic acid, pinacol ester; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a boronic ester, which are highly valuable building blocks in organic synthesis . It has the IUPAC name tert-butyl 4-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1-piperazinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a phenyl ring with a chlorine substituent, and a boronic ester group . The boronic ester group is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .Chemical Reactions Analysis
This compound can be used as a reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds by reacting with different aryl halides over palladium catalysts . Protodeboronation of this compound allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 436.79 .Scientific Research Applications
Synthesis of Biaryl Libraries
Spencer et al. (2011) utilized Boc-protected (piperazin-1-ylmethyl)biaryls, synthesized from (Boc-piperazin-1-ylmethyl) phenylboronic acid pinacol esters, in microwave-mediated Suzuki–Miyaura coupling with aryl bromides. This process enabled the creation of a diverse biaryl library (Spencer, Baltus, Press, Harrington, & Clegg, 2011).
Condensation with Ketones and Aldehydes
Matteson and Tripathy (1974) discussed the condensation of triborylmethide ions with ketones and aldehydes to form alkene-1,1-diboronic esters, highlighting the potential utility of such compounds as synthetic intermediates (Matteson & Tripathy, 1974).
Hydrolysis Susceptibility
Achilli et al. (2013) examined the hydrolysis of phenylboronic pinacol esters, noting the influence of substituents and pH on the reaction rate, especially at physiological pH, which is crucial for pharmacological applications (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Synthesis of Polyamides
Hattori and Kinoshita (1979) demonstrated the synthesis of polyamides containing theophylline and thymine, utilizing similar esters. They synthesized dicarboxylic acid derivatives which were then converted into polyamides, indicating the utility of these esters in polymer science (Hattori & Kinoshita, 1979).
Synthesis of 2-Iodoazulenes
Narita et al. (2018) utilized azulen-2-ylboronic acid pinacol ester for the efficient synthesis of 2-iodoazulene, demonstrating the ester's utility in organic synthesis (Narita, Murafuji, Yamashita, Fujinaga, Hiyama, Oka, Tani, Kamijo, & Ishiguro, 2018).
Methacrylamido Phenylboronic Acids
D'Hooge et al. (2008) reported a method for synthesizing methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters, emphasizing their significance in polymer chemistry (D'Hooge, Rogalle, Thatcher, Perera, Elsen, Jenkins, James, & Fossey, 2008).
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used widely in organic chemistry to form carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Pharmacokinetics
It’s important to note that boronic esters are generally sensitive to air and moisture .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for creating complex organic compounds, which are often used in the development of pharmaceuticals and other biologically active molecules .
Action Environment
The action of the compound is influenced by environmental factors such as pH and the presence of moisture. For instance, boronic esters, including this compound, are known to be susceptible to hydrolysis, especially at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by these environmental conditions .
Future Directions
properties
IUPAC Name |
tert-butyl 4-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BClN2O4/c1-20(2,3)28-19(27)26-12-10-25(11-13-26)15-16-14-17(24)8-9-18(16)23-29-21(4,5)22(6,7)30-23/h8-9,14H,10-13,15H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYFHYAWZVYPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.